Cas no 7586-99-4 (1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol)

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-Methyl-thiazol-2-yl)-ethanol
- HAA58699
- AKOS012685533
- CS-0234501
- 1-(4-methylthiazole-2-yl)ethanol
- 1-(4-Methylthiazol-2-yl)ethan-1-ol
- 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- 1-(4-methyl-1,3-thiazol-2-yl)ethanol
- SCHEMBL634117
- G42402
- DB-215644
- 1-(4-Methylthiazol-2-yl)ethanol
- EN300-142466
- XEBMDTWLAKFJLF-UHFFFAOYSA-N
- (1-hydroxyethyl)-4 methylthiazole
- Z1136431593
- 865-143-0
- 7586-99-4
-
- インチ: InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3
- InChIKey: XEBMDTWLAKFJLF-UHFFFAOYSA-N
計算された属性
- 精确分子量: 143.04000
- 同位素质量: 143.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- XLogP3: 0.9
じっけんとくせい
- PSA: 61.36000
- LogP: 1.50480
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-142466-0.25g |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95% | 0.25g |
$178.0 | 2023-05-03 | |
Enamine | EN300-142466-5.0g |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95% | 5g |
$1280.0 | 2023-05-03 | |
Enamine | EN300-142466-0.1g |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95% | 0.1g |
$124.0 | 2023-05-03 | |
Enamine | EN300-142466-0.05g |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95% | 0.05g |
$84.0 | 2023-05-03 | |
TRC | B101190-50mg |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-142466-0.5g |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95% | 0.5g |
$331.0 | 2023-05-03 | |
Enamine | EN300-142466-50mg |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95.0% | 50mg |
$84.0 | 2023-09-30 | |
Enamine | EN300-142466-2500mg |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95.0% | 2500mg |
$867.0 | 2023-09-30 | |
Enamine | EN300-142466-250mg |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95.0% | 250mg |
$178.0 | 2023-09-30 | |
Aaron | AR01ADW4-10g |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |
7586-99-4 | 95% | 10g |
$2638.00 | 2023-12-15 |
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
6. Back matter
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
1-(4-methyl-1,3-thiazol-2-yl)ethan-1-olに関する追加情報
1-(4-Methyl-thiazol-2-yl)-ethanol: A Comprehensive Overview
1-(4-Methyl-thiazol-2-yl)-ethanol, also known by its CAS number 7586-99-4, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of thiazole derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of 1-(4-Methyl-thiazol-2-yl)-ethanol consists of a thiazole ring substituted with a methyl group at the 4-position and an ethanol group at the 2-position, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of thiazole derivatives in drug discovery and material science. Researchers have explored the potential of 1-(4-Methyl-thiazol-2-yl)-ethanol as a precursor for developing bioactive molecules, particularly in the pharmaceutical industry. Studies have shown that this compound exhibits promising antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.
The synthesis of 1-(4-Methyl-thiazol-2-yl)-ethanol involves a multi-step process that typically begins with the preparation of the thiazole ring. This is achieved through the condensation of an amine with a ketone or aldehyde, followed by cyclization to form the aromatic thiazole structure. The introduction of the methyl and ethanol groups is then carried out through targeted substitution reactions, ensuring high purity and structural integrity.
In terms of applications, 1-(4-Methyl-thiazol-2-yl)-ethanol has found utility in the production of specialty chemicals, including agrochemicals and food additives. Its ability to act as a chelating agent has also been leveraged in environmental chemistry for metal ion sequestration. Recent studies have further explored its role in catalysis, where it serves as an effective ligand in transition metal complexes, enhancing reaction efficiency and selectivity.
The global market for thiazole derivatives has witnessed steady growth due to increasing demand from pharmaceuticals and agrochemicals sectors. As a key player in this market, 1-(4-Methyl-thiazol-2-yl)-ethanol is expected to drive innovation in sustainable chemical processes. Researchers are actively investigating green chemistry approaches to optimize its synthesis, reducing environmental impact while maintaining high yields.
From a regulatory perspective, 1-(4-Methyl-thiazol-2-yl)-ethanol complies with international standards for chemical safety and quality. Its non-toxic profile and stability under various conditions make it suitable for large-scale industrial applications. Ongoing research aims to further enhance its functional properties, opening new avenues for its use in advanced materials and biotechnology.
In conclusion, 1-(4-Methyl-thiazol-2-yl)-ethanol (CAS No: 7586-99-4) stands as a pivotal compound in modern organic chemistry. Its diverse applications, coupled with ongoing research into its properties and potential uses, underscore its importance in driving scientific and industrial progress.
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